(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target but serves as a building block in the synthesis of more complex peptides .
Mode of Action
The compound is used in Solid Phase Peptide Synthesis (SPPS), where it contributes to the formation of peptide bonds . The Fmoc group in the compound acts as a temporary protecting group that can be removed when no longer needed, allowing the peptide chain to be extended .
Biochemical Pathways
In the context of peptide synthesis, the compound is involved in the formation of peptide bonds, which are crucial for the creation of peptides and proteins . The exact biochemical pathways the compound might affect would depend on the specific peptides or proteins being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid would largely depend on the final peptide or protein product. It’s worth noting that the compound’s fmoc group allows the use of high-yield cleavable resin linkers, which can improve the overall efficiency of the synthesis process .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides and proteins. By serving as a building block in peptide synthesis, the compound contributes to the creation of biologically active peptides and proteins with potential therapeutic applications .
Action Environment
The efficacy and stability of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid can be influenced by various environmental factors during the synthesis process. For instance, the choice of solvent can impact the efficiency of Fmoc removal . Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and reactivity.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-SGTLLEGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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